molecular formula C16H17NOS B5762397 N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide

N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide

Cat. No. B5762397
M. Wt: 271.4 g/mol
InChI Key: BCXYKJCRYABHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMTA is a thioamide derivative of acetanilide and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities. N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide has also been studied for its potential use as a chelating agent in metal ion extraction and as a corrosion inhibitor for metal surfaces.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell wall biosynthesis in bacteria and fungi. N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide has also been found to disrupt the membrane integrity of some viruses, leading to their inactivation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacterial and fungal cells. N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide has also been found to inhibit the growth of cancer cells in vitro. Additionally, N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide has been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide is its broad-spectrum activity against a range of microorganisms. It also exhibits low toxicity towards mammalian cells, making it a potential candidate for drug development. However, N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide is relatively unstable in aqueous solutions and can undergo hydrolysis, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide. One area of interest is its potential use as a drug candidate for the treatment of bacterial and fungal infections. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide may have potential applications in the development of new anticancer agents and as a corrosion inhibitor for metal surfaces.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide can be synthesized through the reaction of 2,3-dimethylaniline with phenylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is purified through recrystallization to obtain N-(2,3-dimethylphenyl)-2-(phenylthio)acetamide in high yields.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-7-6-10-15(13(12)2)17-16(18)11-19-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXYKJCRYABHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(phenylsulfanyl)acetamide

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